molecular formula C19H17F2N3O2S B2471591 N-(2,4-difluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide CAS No. 941880-05-3

N-(2,4-difluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2471591
CAS No.: 941880-05-3
M. Wt: 389.42
InChI Key: DXHINYIROATENM-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. It features a molecular scaffold that incorporates multiple pharmacologically active motifs, including an acetamide group, a substituted imidazole ring, and a thioether linkage. The presence of these structural elements, particularly the imidazole core—a key component in many natural products and approved therapeutics—suggests potential for diverse biological activity . Compounds with similar structural features, such as the thioacetamide moiety, are known to undergo specific bioactivation, primarily by cytochrome P450 enzymes like CYP2E1 . This metabolic pathway can lead to the formation of reactive metabolites that induce oxidative stress, making such compounds valuable tools for modeling cellular stress responses and toxicity in experimental settings . Furthermore, structurally related molecules containing imidazole and substituted phenyl rings have been investigated for a range of biological targets. Research on analogous compounds has revealed activities including potent and selective antagonism of G-protein coupled receptors like the bradykinin B1 receptor, which is a target in pain and inflammation research , as well as inhibition of enzymes and other proteins relevant to cancer and infectious diseases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are encouraged to leverage this compound as a chemical standard or as a starting point for the development of novel bioactive molecules in drug discovery and basic science.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2S/c1-24-17(12-3-6-14(26-2)7-4-12)10-22-19(24)27-11-18(25)23-16-8-5-13(20)9-15(16)21/h3-10H,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHINYIROATENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, highlighting mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a difluorophenyl moiety and an imidazole derivative. Its chemical formula can be represented as follows:

C19H18F2N2OS\text{C}_{19}\text{H}_{18}\text{F}_2\text{N}_2\text{OS}

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity : The compound exhibits notable antimicrobial properties, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers. Studies indicate that it can effectively inhibit the growth of H. pylori, suggesting its potential use in treating gastric disorders .

Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including colon and breast cancer cells . The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Biological Activity Data

Activity Type Target/Organism IC50 Value (μM) Reference
AntimicrobialHelicobacter pylori10
Anticancer (Colon)HCT-116 cell line6.2
Anticancer (Breast)T47D cell line27.3
Enzyme InhibitionAcetylcholinesterase43.4

Case Studies and Research Findings

  • Gastroprotective Effects : In a study examining the gastroprotective effects of the compound, researchers found that it significantly reduced gastric lesions in animal models induced by ethanol and NSAIDs. The mechanism was attributed to its ability to enhance mucosal defense mechanisms and inhibit inflammatory responses .
  • Cancer Cell Line Studies : A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, with the compound exhibiting higher potency against colon cancer cells compared to breast cancer cells .
  • Pharmacokinetics : Pharmacokinetic studies have indicated that the compound has favorable absorption characteristics with a half-life conducive to therapeutic use. This suggests that it could be effectively administered in clinical settings for chronic conditions like ulcers or cancer .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of compounds similar to N-(2,4-difluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Tests : In a study evaluating the cytotoxic effects of imidazole derivatives, certain compounds exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against several human cancer cell lines including OVCAR-8 and NCI-H40 . This suggests that modifications in the imidazole structure can enhance anticancer activity.
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For instance, compounds with a similar thioacetamide structure have been shown to activate apoptotic pathways, leading to cell death in tumor cells .

Pharmacological Properties

The pharmacological profile of this compound reveals several promising attributes:

Biochemical Characteristics

  • Solubility and Stability : The compound has been characterized for its solubility in various solvents, which is crucial for its bioavailability in biological systems. Studies suggest that the presence of the methoxy group enhances solubility compared to other derivatives .
  • Metabolic Stability : Investigations into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties indicate that modifications can lead to improved metabolic stability, thus prolonging the compound's action within the body .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthetic Pathways

  • Key Reactions : The synthesis typically involves nucleophilic substitution reactions where the thioacetamide is formed through the reaction of 5-(4-methoxyphenyl)-1-methylimidazole with appropriate acylating agents. This method allows for variations that can lead to new derivatives with enhanced properties .

Potential Research Areas

  • Expanded Anticancer Testing : Further testing against a broader range of cancer cell lines and in vivo models could provide deeper insights into its efficacy and safety profile.
  • Mechanistic Studies : Understanding the precise mechanisms through which this compound induces apoptosis could lead to more targeted therapies.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Key Substituents Synthesis Yield Melting Point (°C) Notable Bioactivity Evidence ID
Target Compound 1H-Imidazole 4-Methoxyphenyl, 2,4-difluorophenyl N/A N/A Under investigation -
Compound 9 1H-Imidazole 4-Fluorophenyl, thiazol-2-yl 72% Not reported Not reported
Compounds 7–9 (triazole) 1,2,4-Triazole Sulfonylphenyl, difluorophenyl 68–85% Not reported Not reported
Compound 16 (benzothiazole) Benzothiazole Diphenylimidazole-thio Not reported Not reported Antitumor activity
Compound 3f (benzothiazole) Benzothiazole 4-Methoxyphenylpiperazine 79% 228 Not reported
Compound 2b (oxadiazole) Oxadiazole Benzofuran, 4-methoxyphenyl Not reported Not reported Antimicrobial activity

Key Findings and Implications

  • Core Heterocycle : Imidazole and triazole derivatives exhibit tautomerism (e.g., thione-thiol equilibrium in triazoles ), which may influence stability and binding modes. Benzothiazole and oxadiazole cores prioritize different biological targets (e.g., antitumor vs. antimicrobial).
  • Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl) enhance solubility, while electron-withdrawing groups (e.g., difluorophenyl) increase lipophilicity and membrane penetration.
  • Synthetic Feasibility : Yields for imidazole derivatives (72–79% ) are comparable to triazoles (68–85% ), suggesting similar synthetic accessibility.

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